ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-

Description

Foundational Research Drivers and Academic Significance of the Chemical Compound

The academic interest in ACETONITRILE (B52724),(3-AMINO-4-METHYLPHENOXY)- is driven by the established importance of its constituent chemical motifs in drug discovery and materials science. Substituted phenoxy compounds are integral to a wide range of pharmaceuticals and agrochemicals. Similarly, the amino group offers a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries. The methyl group, in turn, can influence the compound's lipophilicity and metabolic profile. The foundational research driver for investigating this specific compound is to understand how the interplay of these functional groups on a compact molecular frame dictates its chemical properties and potential applications. The academic significance lies in the systematic exploration of structure-activity relationships (SAR) within this class of compounds, potentially leading to the discovery of new chemical entities with valuable properties.

Overview of Key Research Avenues for ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-

While specific research on ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- is still emerging, several key research avenues can be extrapolated based on the known activities of related chemical structures.

Synthetic Methodology Development: A primary area of investigation would be the development of efficient and scalable synthetic routes to ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- and its derivatives. This could involve exploring various coupling and substitution reactions to modify the aromatic ring or the acetonitrile moiety.

Medicinal Chemistry Exploration: Given the prevalence of substituted phenoxy and amino-aromatic structures in bioactive molecules, a significant research avenue is the investigation of this compound's potential as a scaffold in drug discovery. For instance, related structures like substituted phenoxazines have been explored for their potential in targeting neurodegenerative diseases. nih.gov Furthermore, aminobenzopyran derivatives have been investigated as potential agents against certain types of cancer. rsc.org These examples suggest that derivatives of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- could be synthesized and screened for a range of biological activities.

Materials Science Applications: The unique electronic properties conferred by the amino and nitrile groups could make this compound and its derivatives interesting candidates for applications in materials science, such as in the development of novel organic electronic materials.

Basic Compound Information

| Identifier | Value |

| IUPAC Name | (3-amino-4-methylphenoxy)acetonitrile |

| CAS Number | 219312-05-7 |

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

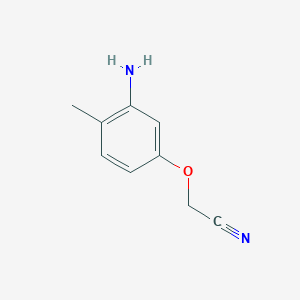

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-(3-amino-4-methylphenoxy)acetonitrile |

InChI |

InChI=1S/C9H10N2O/c1-7-2-3-8(6-9(7)11)12-5-4-10/h2-3,6H,5,11H2,1H3 |

InChI Key |

JHIQNGHHTVAADT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC#N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetonitrile, 3 Amino 4 Methylphenoxy

Strategic Design of Synthetic Routes to the Chemical Compound

Exploration of Precursor Reactivity in Acetonitrile-Based Syntheses

A primary and direct route to the target compound involves the reaction of 3-amino-4-methylphenol (B1265707) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). This reaction typically proceeds via a Williamson ether synthesis, a classic and reliable method for forming ethers. masterorganicchemistry.comorgchemres.orgyoutube.com The synthesis begins with the generation of the phenoxide of 3-amino-4-methylphenol. Due to the acidity of the phenolic proton, a moderately strong base is required to deprotonate the hydroxyl group, forming a nucleophilic phenoxide ion. youtube.com

The synthesis of the key precursor, 3-amino-4-methylphenol, is itself a critical step. An established method involves the reduction of 3-nitro-4-methylphenol. For instance, 3-nitro-4-methylphenol can be reduced using hydrogen gas in the presence of a Raney nickel catalyst in a solvent like tetrahydrofuran, yielding 3-amino-4-methylphenol. prepchem.com Alternative reduction methods for related nitro compounds, such as using iron in an acidic aqueous medium, are also known. google.com

Once the 3-amino-4-methylphenol precursor is obtained, the Williamson synthesis can be performed. The phenoxide is generated by treating the phenol (B47542) with a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comreddit.com This is followed by the addition of chloroacetonitrile. The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile in an Sₙ2 reaction to displace the chloride ion and form the desired ether bond. masterorganicchemistry.com

The reactivity of the precursors is paramount. The nucleophilicity of the phenoxide must be sufficient, and the electrophilicity of the haloacetonitrile must be adequate for the reaction to proceed efficiently. The presence of the amino group on the phenyl ring can influence the acidity of the phenol and the nucleophilicity of the resulting phenoxide.

Table 1: Williamson Ether Synthesis Parameters

| Parameter | Description | Considerations |

|---|---|---|

| Phenol Precursor | 3-Amino-4-methylphenol | Must be deprotonated to form the active nucleophile. Purity is crucial. |

| Acetonitrile (B52724) Source | Chloroacetonitrile or Bromoacetonitrile | Primary alkyl halides are optimal for Sₙ2 reactions. masterorganicchemistry.com |

| Base | NaH, K₂CO₃, NaOH | Must be strong enough to deprotonate the phenol without causing side reactions. reddit.com |

| Solvent | DMF, Acetonitrile, Acetone | Aprotic polar solvents are generally preferred for Sₙ2 reactions. reddit.com |

| Temperature | Room to elevated temperatures | Reaction kinetics are temperature-dependent; higher temperatures may lead to side products. orgchemres.org |

Utilization of Substituted Phenol and Malononitrile (B47326) Derivatives in Synthesis

An alternative, though less direct, strategy involves the use of malononitrile. Malononitrile is a versatile C-H activated acidic compound frequently used in multicomponent reactions, often initiated by a Knoevenagel condensation with an aldehyde or ketone. nih.govresearchgate.netresearchgate.net While a direct one-pot reaction of 3-amino-4-methylphenol and malononitrile to form the target compound is not a standard transformation, synthetic routes can be envisioned that utilize malononitrile's reactivity.

One such approach is the palladium-catalyzed arylation of malononitrile. organic-chemistry.org In this scenario, the 3-amino-4-methylphenol would first need to be converted into an aryl halide or pseudohalide (e.g., triflate). This aryl electrophile could then be coupled with malononitrile in the presence of a palladium catalyst and a suitable base. This C-C coupling reaction would yield (3-amino-4-methylphenyl)malononitrile. Subsequent chemical transformations would be required to convert the dinitrile to the desired phenoxyacetonitrile (B46853), likely involving hydrolysis and decarboxylation of one nitrile group, followed by ether formation, making this a multi-step and complex alternative to the more direct Williamson synthesis.

Innovative Synthetic Approaches for ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-

Beyond classical methods, innovative approaches leveraging electrochemistry and advanced catalysis offer potentially greener and more efficient synthetic pathways.

Electrochemical Synthesis Pathways for Nitrile-Containing Compounds

Electrochemical synthesis is an emerging field that uses electrical current to drive chemical reactions, often providing a green alternative to conventional methods by avoiding harsh reagents. acs.orgnih.gov Acetonitrile itself can serve as both a solvent and a reactant in electrochemical transformations, participating in the formation of C-C and C-N bonds. nih.govacs.org

The electrochemical synthesis of aryl ethers has been explored, although it presents challenges such as overoxidation of the aromatic ring. acs.org Strategies to mitigate these challenges include the use of flow electrochemistry or sacrificial anodes. acs.org While a direct electrochemical coupling of 3-amino-4-methylphenol with an acetonitrile-derived radical has not been specifically documented for this compound, the principles of electrochemical C-O bond formation could be applied. For instance, anodic treatment of phenols can lead to intermediates that could potentially be trapped by a suitable nucleophile. acs.org The Hofer-Moest reaction, involving the electrochemical decarboxylation of carboxylic acids to form carbocations, has been applied to the synthesis of hindered ethers, representing another potential, albeit indirect, electrochemical strategy. nih.gov

Catalysis-Assisted Synthetic Transformations

Modern catalysis provides powerful tools for forming the C-O ether bond in the target molecule, often with higher yields and broader functional group tolerance than traditional methods.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Two prominent methods applicable to the synthesis of (3-amino-4-methylphenoxy)acetonitrile are the Ullmann condensation and the Buchwald-Hartwig etherification.

The Ullmann condensation is a copper-catalyzed reaction that can form C-O bonds between phenols and aryl halides. organic-chemistry.org While traditionally used for diaryl ethers under harsh conditions, modern protocols often use ligands and milder conditions. nih.gov A plausible route would involve the coupling of 3-amino-4-methylphenol with a haloacetonitrile using a copper catalyst.

The Buchwald-Hartwig amination , renowned for C-N bond formation, has been successfully adapted for the synthesis of aryl ethers (Buchwald-Hartwig etherification). wikipedia.orgorganic-chemistry.orgyoutube.com This palladium-catalyzed reaction couples alcohols or phenols with aryl halides or pseudohalides. wikipedia.org This method is distinguished by its high efficiency, mild reaction conditions, and exceptional tolerance for a wide range of functional groups.

In this context, 3-amino-4-methylphenol could be coupled with bromoacetonitrile or chloroacetonitrile using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. youtube.com The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com

Table 2: Comparison of Catalytic Etherification Methods

| Method | Metal Catalyst | Typical Substrates | Key Features |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Phenol + Aryl Halide | Often requires higher temperatures; modern variants are milder. organic-chemistry.orgnih.gov |

| Buchwald-Hartwig Etherification | Palladium (Pd) | Phenol + Aryl Halide/Triflate | High yields, broad substrate scope, mild conditions, ligand-dependent. wikipedia.orgorganic-chemistry.org |

These catalysis-assisted transformations represent the cutting edge of synthetic methodology, offering powerful and versatile alternatives for the construction of the (3-amino-4-methylphenoxy)acetonitrile molecule.

Organocatalytic Strategies for Phenoxyacetonitriles

The synthesis of phenoxyacetonitriles through organocatalysis represents a modern approach in synthetic chemistry, aligning with the principles of green chemistry by avoiding the use of potentially toxic heavy metals. buchler-gmbh.com While direct, extensively documented organocatalytic methods for the synthesis of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- are not widespread in publicly accessible literature, established organocatalytic principles, particularly asymmetric phase-transfer catalysis, present a highly viable and strategic pathway for the construction of the core phenoxyacetonitrile scaffold.

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of complex molecules under mild conditions. mdpi.com This methodology is particularly well-suited for reactions involving the formation of carbon-heteroatom bonds, such as the C-O bond crucial for linking the phenoxy and acetonitrile moieties. buchler-gmbh.com The process utilizes a chiral organocatalyst, typically a quaternary ammonium (B1175870) salt derived from readily available natural products like Cinchona alkaloids, to facilitate the reaction between reactants located in two immiscible phases (e.g., an aqueous and an organic phase). buchler-gmbh.commdpi.com

The general mechanism involves the chiral catalyst forming a lipophilic ion pair with an anion (in this case, a phenoxide) from the aqueous phase. This ion pair is then shuttled into the organic phase, where the anion's reactivity is enhanced. The chiral environment provided by the catalyst directs the subsequent nucleophilic attack on an electrophile (such as a haloacetonitrile), thereby controlling the stereochemistry of the product. unimi.it

For the specific synthesis of a compound like ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, a plausible organocatalytic approach would involve the O-alkylation of 3-amino-4-methylphenol with a suitable two-carbon electrophile like bromoacetonitrile. A chiral phase-transfer catalyst would be employed to generate the chiral phenoxide ion pair, guiding its reaction to potentially form a chiral center if the substitution pattern allowed for it, or simply to facilitate the reaction under mild, metal-free conditions.

The catalysts central to this strategy are structurally diverse, but are often designed with a rigid chiral backbone to ensure effective stereochemical communication. Cinchona alkaloid-derived quaternary ammonium salts are the most prominent class of chiral phase-transfer catalysts. buchler-gmbh.com By modifying the substituents on the quinuclidine (B89598) nitrogen and the quinoline (B57606) ring, the steric and electronic properties of the catalyst can be fine-tuned to optimize both reactivity and enantioselectivity for a specific transformation.

Below is a table detailing representative chiral phase-transfer catalysts that are foundational to this organocatalytic strategy and could be adapted for the synthesis of phenoxyacetonitriles.

| Catalyst Name | Structure | Typical Applications |

|---|---|---|

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide |  | Asymmetric alkylation of glycine (B1666218) derivatives, Michael additions |

| N-Spiro Cinchona Alkaloid-Derived Quaternary Ammonium Salt |  | Enantioselective synthesis of α-amino acids, conjugate additions |

| Maruoka Catalyst (Binaphthyl-derived) |  | Highly enantioselective alkylations, synthesis of non-natural amino acids |

| (S,S)-3,4,5-Trifluorophenyl-NAS-Bifunctional Catalyst |  | Asymmetric conjugate additions, aldol (B89426) reactions |

The application of these organocatalytic strategies provides a forward-looking approach to the synthesis of phenoxyacetonitriles, offering mild reaction conditions, high potential for enantioselectivity, and a reduced environmental footprint compared to traditional metal-catalyzed methods. buchler-gmbh.com Further research would be required to optimize the specific catalyst and reaction conditions for the synthesis of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-.

Computational Chemistry and Theoretical Investigations of Acetonitrile, 3 Amino 4 Methylphenoxy

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its chemical properties. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure and reactivity indices of organic molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most capable of accepting electrons (acting as an electrophile). irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A small energy gap suggests high reactivity, as less energy is required for electronic excitation, facilitating charge transfer. nih.govchemrxiv.org

For ACETONITRILE (B52724),(3-AMINO-4-METHYLPHENOXY)-, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy ring, particularly influenced by the strong electron-donating amino group. The LUMO, conversely, would likely be centered on the electron-withdrawing cyanomethyl (-CH₂CN) group and the aromatic ring. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitrile and phenoxy groups dictates the precise energies of these orbitals. Computational studies on analogous molecules, such as substituted anilines and aromatic nitriles, provide insight into the expected values. thaiscience.inforesearchgate.net A smaller HOMO-LUMO gap would indicate significant potential for intramolecular charge transfer (ICT) from the aminophenoxy moiety to the nitrile group. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Aromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Reference |

|---|---|---|---|---|

| p-Aminoaniline | -4.707 | -0.081 | 4.626 | thaiscience.info |

| p-Nitroaniline | -6.122 | -2.122 | 4.000 | thaiscience.info |

| Dye D35-3 (in acetonitrile) | -4.99 | -2.78 | 2.21 | researchgate.net |

| Hydantoic Acid Derivative 1 | -0.31 | -0.17 | 0.14 | semanticscholar.org |

Note: The values are method-dependent and serve as illustrative examples of typical ranges for organic molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. ijraset.com It maps the electrostatic potential onto the molecule's electron density surface, indicating regions prone to electrophilic and nucleophilic attack. researchgate.net Negative potential regions (typically colored red or yellow) correspond to areas of high electron density, such as those around lone pairs of electronegative atoms, and are attractive to electrophiles. avogadro.cc Positive potential regions (colored blue) are electron-deficient and represent sites for nucleophilic attack. avogadro.cc

In ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, MEP calculations would reveal distinct regions of differing potential. The area around the nitrogen atom of the nitrile group and the oxygen atom of the phenoxy group would exhibit a strong negative potential (Vmin), making them likely sites for interactions with electrophiles or hydrogen bond donors. thaiscience.inforesearchgate.net The hydrogen atoms of the amino group would show a positive potential (Vmax), identifying them as hydrogen bond donor sites. ijraset.com The aromatic ring itself would display a negative potential above and below the plane due to its π-electron system. cdnsciencepub.com Such calculations are crucial for understanding non-covalent interactions, such as drug-receptor binding, where electrostatic complementarity plays a key role. ijraset.com

Table 2: Representative Minimum Electrostatic Potential (Vmin) for Functional Groups in Analogous Molecules

| Molecule | Functional Group Region | Vmin (kJ/mol) | Reference |

|---|---|---|---|

| Aniline | Amine Nitrogen (N) | -100 to -120 (approx.) | researchgate.netcdnsciencepub.com |

| Cytosine | Carbonyl Oxygen (O) | -148.9 | researchgate.net |

| Chloroacetaldehyde | Carbonyl Oxygen (O) | -128.5 | researchgate.net |

Theoretical Modeling of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing a molecular-level picture of how reactants are converted into products. This involves mapping the potential energy surface, identifying intermediates, and characterizing the transition states that connect them.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration between reactants and products. wikipedia.org According to Transition State Theory, the rate of a reaction is determined by the energy barrier, or activation energy (Ea or ΔG‡), which is the energy difference between the reactants and the transition state. wikipedia.org Computational methods can locate the geometry of a transition state and calculate its energy, thereby predicting the feasibility and rate of a reaction. frontiersin.org

For ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, potential reactions include the hydrolysis of the nitrile group to a carboxylic acid or amide, or electrophilic aromatic substitution on the activated ring. libretexts.orgpressbooks.pub Theoretical modeling of the nitrile hydrolysis, for instance, would involve calculating the energy barriers for the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by subsequent proton transfers and tautomerization steps. pressbooks.pub Calculations on similar systems, such as the reactions of imidoylnitrenes or epoxy-amine systems, show that activation energies for such processes typically fall in the range of 20-40 kcal/mol, depending on the specific mechanism and environment. acs.orgresearchgate.net

Table 3: Representative Calculated Activation Energies for Reactions of Analogous Systems

| Reaction Type | System | Activation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Imidoylnitrene Dissociation | Phenylimidoylnitrene → Phenylnitrene + HCN | ~23 (Triplet State) | M06-2X | acs.org |

| Imidoylnitrene Rearrangement | Phenylimidoylnitrene → Phenylcarbodiimide | ~20-22 (Singlet State) | M06-2X | acs.org |

| Phenol (B47542) Amination | Phenol + Cyclohexylamine → Cyclohexylaniline | 12.2 (Apparent Ea) | Langmuir-Hinshelwood Model | researchgate.net |

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects using either implicit or explicit solvent models. nih.gov Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, capturing bulk electrostatic effects. rsc.org Explicit models involve including a number of individual solvent molecules in the calculation, which is crucial when specific interactions like hydrogen bonding are important. nih.govrsc.org

For a polar molecule like ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, reactions involving charged intermediates or transition states would be significantly influenced by the solvent polarity. For example, in the acid-catalyzed hydrolysis of the nitrile group, a polar solvent would stabilize the protonated nitrile intermediate and the charged transition states, potentially lowering the activation energy and accelerating the reaction. Computational studies on various organic reactions have demonstrated that failing to account for solvent effects can lead to inaccurate predictions of reaction barriers and outcomes. nih.govrsc.org

Conformational Analysis and Tautomerism Studies Relevant to Phenoxy-Amino-Nitrile Systems

The three-dimensional structure of a molecule is critical to its function. Computational methods can be used to explore the different possible conformations (spatial arrangements of atoms) and tautomers (structural isomers that readily interconvert) of a molecule and determine their relative stabilities.

For ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, conformational flexibility exists primarily through rotation around the C-O ether bond and the C-CH₂CN single bond. A conformational search would identify the lowest-energy conformers by calculating the potential energy as a function of these dihedral angles. Such studies on similar aromatic noncoded amino acids and dipeptides are essential for understanding their preferred shapes in biological systems. nih.govresearchgate.net

Furthermore, the presence of the 3-amino group on the phenoxy ring introduces the possibility of amino-imino tautomerism. researchgate.net The canonical amino form (-NH₂) can potentially tautomerize to the non-canonical imino form (=NH) through a proton transfer, often mediated by solvent molecules. While the amino form is typically more stable for anilines, computational studies on related systems like aminopurines have shown that solvation and substitution can significantly affect the relative energies of the tautomers. mdpi.com A theoretical investigation would calculate the relative Gibbs free energies of the amino and imino tautomers of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- in both the gas phase and in various solvents to determine the predominant form under different conditions.

Table 4: Example of Tautomeric Preferences for a Substituted Purine System

| System | Most Stable Tautomer (Gas Phase) | Most Stable Tautomer (in H₂O) | Reference |

|---|---|---|---|

| Unsubstituted Purine | N9H | N7H | mdpi.com |

| 2-Aminopurine | N9H | N9H | mdpi.com |

| 6-Aminopurine (Adenine) | N9H | N9H | mdpi.com |

| 8-Aminopurine | N9H | N7H | mdpi.com |

Computational Investigations into Novel Derivatives of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-

Detailed analysis of predictive simulations for designing novel derivatives of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- remains a specialized area of research. However, the principles of computational chemistry provide a robust framework for how such investigations would be conducted. These theoretical studies are crucial for predicting the physicochemical properties and potential biological activities of new molecular entities before their synthesis, saving significant time and resources.

Predictive simulations for novel derivatives of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- would systematically explore how structural modifications to the parent molecule influence its behavior. This is achieved through a variety of computational techniques that model the molecule at an atomic and electronic level.

A fundamental approach involves Density Functional Theory (DFT) calculations. DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scielo.org.mxnih.gov For derivatives of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, DFT could be used to calculate properties such as molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. scielo.org.mx By systematically altering functional groups on the phenyl ring or modifying the acetonitrile moiety, researchers can predict how these changes affect the electronic properties and, consequently, the reactivity of the derivatives.

Another powerful tool in the computational chemist's arsenal (B13267) is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.net QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netchemmethod.com In the context of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- derivatives, a QSAR model would be built by first generating a set of theoretical molecules with varied structural features. For each of these virtual compounds, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.gov Statistical methods, like multiple linear regression or machine learning algorithms, are then used to correlate these descriptors with a known biological activity. nih.govchemmethod.com The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis and experimental testing. researchgate.net

Molecular docking simulations represent a third key area of computational investigation. researchgate.netnih.gov This technique is particularly relevant if the derivatives of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- are being designed to interact with a specific biological target, such as a protein or enzyme. Molecular docking predicts the preferred orientation of a molecule (the ligand) when it binds to a target. nih.gov The simulation calculates the binding affinity, which is an estimate of the strength of the interaction. By docking a library of virtual derivatives into the active site of a target protein, researchers can identify which structural modifications are likely to enhance binding. This information is invaluable for designing more potent and selective molecules.

The synthesis of novel derivatives is also informed by computational predictions. For instance, theoretical studies can shed light on the reaction mechanisms and feasibility of different synthetic routes. scielo.org.zaresearchgate.net By understanding the energetic barriers and intermediate structures of a potential reaction, chemists can optimize conditions to improve yields and reduce byproducts.

The data generated from these predictive simulations is often compiled into tables to allow for easy comparison between different derivatives. For a hypothetical series of derivatives of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, such tables might include the following predicted properties:

Table 1: Predicted Electronic Properties of Novel Derivatives

| Derivative | Modification | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Parent | - | -5.43 | -0.21 | 5.22 |

| Derivative 1 | Addition of -NO2 | -5.89 | -0.87 | 5.02 |

| Derivative 2 | Addition of -OCH3 | -5.21 | -0.15 | 5.06 |

| Derivative 3 | Halogenation (-Cl) | -5.56 | -0.43 | 5.13 |

Table 2: Predicted Physicochemical Properties of Novel Derivatives

| Derivative | Modification | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| Parent | - | 1.87 | 65.4 | 176.22 |

| Derivative 1 | Addition of -NO2 | 1.95 | 111.2 | 221.22 |

| Derivative 2 | Addition of -OCH3 | 1.82 | 74.6 | 206.25 |

| Derivative 3 | Halogenation (-Cl) | 2.45 | 65.4 | 210.66 |

These tables would serve as a guide for medicinal chemists to select and prioritize which novel derivatives to synthesize and test in the laboratory, thereby accelerating the discovery of new compounds with desired properties.

Advanced Analytical Techniques for the Characterization of Acetonitrile, 3 Amino 4 Methylphenoxy

Chromatographic Separation and Detection Methodologies

Chromatography is a cornerstone for the analysis of ACETONITRILE (B52724),(3-AMINO-4-METHYLPHENOXY)-, providing the means to separate it from reaction precursors, byproducts, and degradation products. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct but complementary roles in its analytical profile.

Development of High-Performance Liquid Chromatography (HPLC) Methods for the Chemical Compound

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- due to its versatility and applicability to a wide range of organic molecules. A reversed-phase HPLC (RP-HPLC) method is typically developed for this compound, leveraging its moderate polarity.

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and peak shape. A C18 (octadecylsilyl) column is a common choice for the stationary phase, offering excellent retention and selectivity for aromatic compounds. The mobile phase composition is critical; a gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile is frequently employed. rsc.org The gradient allows for the effective elution of both polar and non-polar impurities that might be present in the sample. UV detection is well-suited for this molecule, given the strong absorbance of the substituted aromatic ring. The detection wavelength is typically set at a λmax where the compound exhibits maximum absorbance, ensuring high sensitivity.

Table 1: Representative HPLC Method Parameters for ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~280 nm (Predicted λmax) |

Gas Chromatography (GC) Applications for Purity and Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- and is particularly effective for the analysis of volatile and semi-volatile components. researchgate.net Due to the presence of the polar amino group, which can cause peak tailing on standard non-polar columns, derivatization may be employed to improve chromatographic performance. labrulez.com However, with modern deactivated columns, direct analysis is often feasible.

A typical GC analysis would utilize a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), which provides good selectivity for aromatic compounds. nih.gov The instrument is typically equipped with a Flame Ionization Detector (FID) for general purity analysis or a Mass Spectrometer (MS) for definitive peak identification and impurity characterization. nih.govglsciences.com The injector and detector temperatures are set high enough to ensure efficient vaporization and prevent condensation. A temperature-programmed oven is used to separate compounds over a wide range of boiling points.

Table 2: Typical GC Method Parameters for ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium or Hydrogen, constant flow mode |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or 230 °C (MS Transfer Line) |

Spectroscopic and Spectrometric Characterization of the Chemical Compound

Spectroscopic and spectrometric methods provide invaluable information about the molecular structure of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework.

For ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The methyl group protons (-CH₃) would appear as a singlet, typically in the 2.0-2.5 ppm range. The methylene (B1212753) protons of the cyanomethyl group (-OCH₂CN) would also be a singlet, shifted further downfield (around 4.5-5.0 ppm) due to the deshielding effect of the adjacent oxygen atom. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being influenced by the positions of the three substituents. The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. researchgate.net Distinct signals are expected for the methyl carbon, the methylene carbon, the nitrile carbon (typically >110 ppm), and the six unique aromatic carbons. hmdb.cachemicalbook.com The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino, methyl, and phenoxy substituents.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | 6.5 - 7.0 | Multiplet (m) |

| -OCH₂CN | ~4.7 | Singlet (s) |

| -NH₂ | ~3.6 (broad) | Singlet (s) |

| -CH₃ | ~2.2 | Singlet (s) |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ar-C (quaternary) | 115 - 155 |

| Ar-CH | 110 - 130 |

| -C≡N | ~117 |

| -OCH₂CN | ~55 |

| -CH₃ | ~16 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.gov For ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- (Molecular Formula: C₉H₁₀N₂O), the calculated molecular weight is approximately 162.19 g/mol . Using a high-resolution mass spectrometer (HRMS), the exact mass can be determined, which serves to confirm the elemental composition.

Techniques like Electrospray Ionization (ESI) are suitable for generating the protonated molecule [M+H]⁺ at m/z 163. unito.itresearchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) experiments can be performed on this ion to induce fragmentation. researchgate.net The fragmentation pattern provides clues about the molecule's structure. Plausible fragmentation pathways would include the cleavage of the ether bond, loss of the cyanomethyl group (•CH₂CN), or other characteristic cleavages of the substituted aromatic ring. nih.gov

Table 5: Predicted Mass Spectrometry Data for ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺• | 162 | Molecular Ion (in EI-MS) |

| [M+H]⁺ | 163 | Protonated Molecule (in ESI-MS) |

| [M-CH₂CN]⁺ | 122 | Loss of cyanomethyl radical |

| [M-HCN]⁺• | 135 | Loss of hydrogen cyanide |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and UV-Visible spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of the functional groups present in the molecule. The IR spectrum of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- would be expected to show several key absorption bands. The N-H stretching of the primary amine would appear as a pair of bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl/methylene groups would be observed just above and below 3000 cm⁻¹, respectively. A sharp, medium-intensity absorption characteristic of the nitrile group (C≡N) stretch is expected around 2250 cm⁻¹. astrochem.org Other significant absorptions include C=C stretching from the aromatic ring (approx. 1500-1600 cm⁻¹) and C-O stretching from the ether linkage (approx. 1200-1250 cm⁻¹).

UV-Visible Spectroscopy provides information on the electronic transitions within the molecule. The substituted benzene ring acts as a chromophore. The presence of the electron-donating amino (-NH₂) and ether (-OR) groups, acting as auxochromes, is expected to cause a bathochromic (red) shift of the π → π* transitions of the benzene ring compared to unsubstituted benzene. taylorandfrancis.com The spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile, would likely show one or more strong absorption maxima in the UV region, generally between 200 and 400 nm. researchgate.netresearchgate.net

Table 6: Characteristic IR Absorption Bands and UV-Visible Data for ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| Infrared (IR) | N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 2960 | |

| C≡N Stretch (Nitrile) | ~2250 | |

| Aromatic C=C Stretch | 1500 - 1600 | |

| C-O Stretch (Ether) | 1200 - 1250 | |

| UV-Visible | π → π* Transition | ~230 nm |

| π → π* Transition | ~280 nm |

Integration of Multi-Modal Analytical Approaches for Comprehensive Characterization

A comprehensive understanding of the chemical and physical properties of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- necessitates the integration of multiple analytical techniques. This multi-modal approach, where data from various spectroscopic and spectrometric methods are combined, provides a more complete and validated characterization than any single technique could achieve alone. The synergy between different analytical platforms allows for the elucidation of its structural features, purity, and physicochemical properties with a high degree of confidence.

The characterization of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- typically involves a suite of analytical instruments. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is fundamental for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule. Mass Spectrometry (MS) provides crucial information about the compound's molecular weight and elemental composition through high-resolution mass analysis. Further structural details and the presence of specific functional groups are confirmed using Infrared (IR) spectroscopy. To assess the purity of the compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are often employed.

The integration of these techniques provides a robust and cross-validated dataset for the unequivocal identification and characterization of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-. For instance, the molecular formula C₉H₁₀N₂O, can be confirmed by high-resolution mass spectrometry, while NMR and IR spectroscopy provide the detailed structural information to confirm the specific arrangement of atoms.

| Analytical Technique | Information Obtained | Observed Data for ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- |

| ¹H NMR | Proton environment and connectivity | Signals corresponding to aromatic, methyl, methylene, and amine protons. |

| ¹³C NMR | Carbon skeleton of the molecule | Resonances for all nine carbon atoms in their distinct chemical environments. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Presence of functional groups | Absorption bands indicating N-H (amine), C≡N (nitrile), C-O (ether), and aromatic C-H bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity. |

| Elemental Analysis | Elemental composition | Percentages of Carbon, Hydrogen, Nitrogen, and Oxygen consistent with the molecular formula. |

The collective data from these methods allows for a detailed and confident structural assignment and purity assessment of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, showcasing the power of a multi-modal analytical approach in modern chemical research.

Structure Activity Relationship Sar Studies for Acetonitrile, 3 Amino 4 Methylphenoxy in Chemical Design

Systematic Modification of the ACETONITRILE (B52724),(3-AMINO-4-METHYLPHENOXY)- Scaffold for Functional Modulation

The systematic modification of a lead compound is a cornerstone of chemical design, aiming to enhance desired properties while minimizing undesirable ones. For the ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- scaffold, key points of modification include the aromatic ring, the amino group, the methyl group, and the acetonitrile moiety.

Impact of Substituent Effects on Chemical Reactivity and Stability

The electronic and steric properties of substituents can profoundly influence the reactivity and stability of the ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- molecule. The interplay of inductive and resonance effects dictates the electron density distribution across the aromatic ring, which in turn affects the nucleophilicity of the amino group and the phenoxy oxygen, as well as the acidity of the benzylic protons of the acetonitrile group.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the aromatic ring can modulate the molecule's chemical properties. For instance, the introduction of an EWG, such as a nitro or cyano group, would decrease the electron density on the aromatic ring, potentially making the amino group less susceptible to oxidation but also less nucleophilic. Conversely, an EDG, like a methoxy (B1213986) group, would increase the electron density, enhancing the nucleophilicity of the amino group.

The stability of the molecule can also be affected. For example, substituents ortho to the aminophenoxy group could introduce steric hindrance, potentially impacting the conformation of the molecule and its interaction with biological targets.

| Substituent (R) | Position | Electronic Effect | Predicted Impact on Amino Group Nucleophilicity | Predicted Impact on Acetonitrile Moiety Acidity |

|---|---|---|---|---|

| -NO2 | 5 | Strongly Withdrawing | Decrease | Increase |

| -Cl | 6 | Inductively Withdrawing, Weakly Donating by Resonance | Decrease | Increase |

| -OCH3 | 5 | Strongly Donating by Resonance | Increase | Decrease |

| -CH3 | 6 | Weakly Donating by Induction | Slight Increase | Slight Decrease |

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. u-tokyo.ac.jpcambridgemedchemconsulting.com For ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, several such replacements can be envisioned.

The nitrile group of the acetonitrile moiety could be replaced with other electron-withdrawing groups that can act as hydrogen bond acceptors, such as a carboxamide, an ester, or a small heterocyclic ring like a tetrazole. These modifications would alter the electronic profile and hydrogen bonding capacity of this part of the molecule.

The methyl group on the aromatic ring could be replaced by other small alkyl groups to probe steric interactions. A bioisosteric replacement with a chlorine atom would introduce a group of similar size but with different electronic properties.

The amino group is a key functional group, and its replacement would likely have a significant impact on the molecule's properties. A hydroxyl or a small alkylamino group could be considered to explore changes in hydrogen bonding potential and basicity.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| -CN (Nitrile) | -CONH2 (Carboxamide) | Maintain hydrogen bond acceptor capability, potentially improve solubility. |

| -CN (Nitrile) | Tetrazole Ring | Mimic the acidic properties of a carboxylic acid, enhance metabolic stability. |

| -CH3 (Methyl) | -Cl (Chlorine) | Similar size, but alters electronic properties (inductive withdrawal). |

| -NH2 (Amino) | -OH (Hydroxyl) | Alter hydrogen bonding from donor to donor/acceptor, change basicity. |

Rational Design Principles Derived from SAR for Novel Chemical Entities

The data gathered from systematic modifications and bioisosteric replacements can be used to derive rational design principles for the development of novel chemical entities with improved performance.

Correlations between Molecular Descriptors and Chemical Performance

By synthesizing and evaluating a library of derivatives of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, it would be possible to establish correlations between various molecular descriptors and their chemical performance. Key descriptors would include:

Electronic parameters: Hammett constants (σ) of the aromatic substituents to quantify their electron-donating or -withdrawing nature.

Hydrophobic parameters: The partition coefficient (logP) to describe the lipophilicity of the molecule.

Steric parameters: Taft steric parameters (Es) or molar refractivity (MR) to quantify the size and shape of substituents.

These correlations can be visualized through plots, such as a Hammett plot, which could reveal the sensitivity of a particular chemical property to the electronic effects of the substituents.

Development of Predictive Models for Chemical Activity

The established correlations can be used to develop quantitative structure-activity relationship (QSAR) models. These models are mathematical equations that relate the chemical structure of a compound to its activity. A typical Hansch equation, for example, might take the form:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where C is the concentration of the compound required to produce a certain effect, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis. Such a model would allow for the prediction of the activity of unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. The development of robust QSAR models often requires a diverse set of compounds with a wide range of activities and descriptor values.

Applications of Acetonitrile, 3 Amino 4 Methylphenoxy in Synthetic Chemistry and Materials Science Research

Utilization as a Versatile Synthetic Intermediate and Building Block

In principle, compounds structurally similar to "ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-" serve as valuable building blocks in organic synthesis. The presence of an amino group, a phenoxy moiety, and a nitrile function offers multiple reactive sites for constructing more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Architectures

Amino- and nitrile-functionalized aromatic compounds are widely used as precursors for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. arkat-usa.org The amino group can participate in condensation reactions to form fused ring systems, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering pathways to diverse molecular scaffolds. However, no specific examples of complex organic architectures synthesized directly from "ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-" were found in the searched literature.

Role in the Diversification of Functionalized Molecules

The functional groups present in "ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-" would theoretically allow for a variety of chemical transformations to generate a library of functionalized molecules. The amino group can be acylated, alkylated, or diazotized, while the nitrile group can undergo addition reactions with various nucleophiles. These reactions would lead to a diverse set of derivatives with potentially interesting biological or material properties. Unfortunately, specific examples of such diversification originating from the target compound are not available in the public domain.

Investigations into Catalytic Applications of ACETONITRILE (B52724),(3-AMINO-4-METHYLPHENOXY)- Derivatives

The structural motif of an amino-phenoxy-acetonitrile could be incorporated into ligands for transition metal catalysis. The nitrogen and oxygen atoms could act as coordination sites for metal ions.

Exploration in Enzyme Mimicry and Artificial Catalysis Systems

Emerging Applications in Advanced Materials Science

Amino- and nitrile-containing molecules are sometimes used as monomers or building blocks for the synthesis of polymers, coordination polymers, or metal-organic frameworks (MOFs). carnegiescience.edu These materials can exhibit interesting properties such as porosity, fluorescence, or catalytic activity. The specific structure of "ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-" suggests it could potentially be used to create novel materials. However, there is no available research detailing its application in advanced materials science.

Incorporation into Organic Electronic Materials for Optoelectronic Properties

While the structure of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- contains an amino group (a potential electron donor) and a nitrile group (an electron-withdrawing group), which are functionalities often explored in the design of optoelectronic materials, no published studies have specifically investigated the performance of this compound in such applications. Consequently, there is no data available on its charge mobility, photoluminescence, or efficiency when incorporated into electronic devices.

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing Acetonitrile, (3-Amino-4-Methylphenoxy)-, and how can structural confirmation be achieved?

The synthesis typically involves nucleophilic substitution between 3-amino-4-methylphenol and bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) is advised. Structural confirmation requires a combination of:

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.5–7.2 ppm) and nitrile carbon (δ ~115 ppm) .

- FT-IR : Confirm nitrile group absorption at ~2240 cm⁻¹ and amine N-H stretch at ~3350 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) : Match experimental [M+H]⁺ with theoretical molecular weight (e.g., C₁₀H₁₁N₂O requires 206.1055 g/mol) .

Which analytical techniques are optimal for quantifying Acetonitrile, (3-Amino-4-Methylphenoxy)-, in complex matrices?

For chromatographic separation:

- HILIC (Hydrophilic Interaction Liquid Chromatography) : Use a mobile phase of 82–88% acetonitrile with 20–40 mM ammonium acetate (pH 3.5–5.5) to retain polar analytes. Column temperature and flow rate should remain constant during optimization .

- GC-FID (Gas Chromatography-Flame Ionization Detection) : Optimize factors like injector temperature (150–250°C) and carrier gas flow rate (1–2 mL/min) using a two-level factorial design to resolve ethanol/acetonitrile interferences .

- UV-Vis detection : Monitor absorbance at λ ~270 nm (aromatic π→π* transitions) with a 5% variation tolerance .

Advanced Research Questions

How can solvent-solute interactions be modeled to predict solubility and stability of Acetonitrile, (3-Amino-4-Methylphenoxy)-, in ionic liquids or deep eutectic solvents?

Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute activity coefficients and predict solubility. Key steps:

- Input σ-profiles of the compound and solvents (e.g., amino acid-based ionic liquids).

- Validate predictions experimentally via gravimetric analysis or dynamic light scattering (DLS). Discrepancies >10% require revisiting COSMO-RS parameterization .

How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Contradictions may arise from:

- Tautomerism or rotamers : Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria (e.g., amine proton exchange).

- Impurities : Use preparative HPLC (C18 column, 70% methanol/water) to isolate pure fractions and re-analyze.

- Steric effects : Computational modeling (DFT at B3LYP/6-31G* level) can predict hindered rotation in ortho-substituted derivatives .

What experimental design strategies are suitable for optimizing reaction yields or separation efficiency?

Employ response surface methodologies (RSM) :

- Box-Behnken design : Vary three factors (e.g., temperature, catalyst loading, reaction time) across 15 runs to model quadratic interactions.

- Central composite design : Use axial points to explore extreme conditions (e.g., 100°C for thermal stability testing).

- Validate models via ANOVA (p < 0.05 for significant factors) and adjust factors like acetonitrile content (±2%) to maximize resolution .

How can degradation products of Acetonitrile, (3-Amino-4-Methylphenoxy)-, be identified under accelerated stability testing?

- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks or 0.1 M HCl/NaOH for 24 hrs.

- LC-QTOF-MS : Use negative ion mode to detect deaminated (m/z 189.0899) or oxidized (m/z 222.1004) products. Compare fragmentation patterns with reference libraries .

- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.